molecular formula C19H18N2O2 B2925951 N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-14-3

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2925951
CAS No.: 852369-14-3
M. Wt: 306.365
InChI Key: FTMQMHDYSINSGK-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-3-glyoxylamide derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class have demonstrated significant potential in early-stage research, particularly as inhibitors of the enzyme butyrylcholinesterase (BChE), a recognized target for Alzheimer's disease therapy . Research on analogous structures shows that the indole moiety can engage in key interactions within the BChE active site, such as π–π stacking with residue Trp82, while the substituted acetamide chain extends into the acyl-binding pocket . Beyond neuroscience, indolyl-2-oxoacetamide scaffolds are investigated for other bioactivities. Structurally similar molecules have shown promise as antiviral agents, specifically by targeting viral polymerases, which could be relevant for research into treatments for viruses like SARS-CoV-2 and Respiratory Syncytial Virus (RSV) . Furthermore, certain N-substituted derivatives have displayed cytotoxic and pro-apoptotic effects in studies on human cancer cell lines, suggesting a potential research application in oncology . This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-13-8-10-14(11-9-13)21-19(23)18(22)17-12(2)20-16-7-5-4-6-15(16)17/h4-11,20H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMQMHDYSINSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its synthesis, biological activity, and relevant research findings.

The molecular formula for this compound is C17H20N2O2C_{17}H_{20}N_2O_2 with a molecular weight of 284.36 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of indole derivatives with acetic anhydride or similar acetylating agents. This process typically involves the following steps:

  • Formation of Indole Derivative : The starting material is 2-methylindole, which undergoes substitution reactions.
  • Acetylation : The indole derivative is treated with an acetylating agent to introduce the acetyl group.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have demonstrated that compounds containing indole structures exhibit significant anticancer properties. For example, derivatives similar to this compound were tested against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells.

CompoundCell LineIC50 Value (µM)Reference
4lHeLa9.73
4aMCF712.45

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Lower values suggest higher potency against cancer cells.

The mechanism by which this compound exerts its biological effects may involve:

  • Apoptosis Induction : Indole derivatives can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : These compounds may interfere with cell cycle progression, leading to growth inhibition.
  • Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties, contributing to their protective effects against oxidative stress in cells.

Case Studies

A notable study evaluated the anticancer potential of various indole derivatives, including this compound, using the MTT assay to assess cell viability post-treatment.

Study Findings

The study concluded that compounds with specific substitutions on the indole ring exhibited enhanced cytotoxicity compared to unsubstituted analogs. The presence of an ethyl group at the para position significantly increased activity against HeLa cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity:
  • D-24851 : Exhibits potent microtubule destabilization, G2-M phase arrest, and curative antitumor effects in vivo without neurotoxicity. It overcomes multidrug resistance (IC₅₀ values <10 nM in select cell lines) .
  • F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide): Notably inactive, highlighting the importance of substituent choice .
Antimicrobial Activity:
  • Amphiphilic analogs (e.g., 18a–18c in ) demonstrate efficacy against Gram-positive bacteria, attributed to sulfonamide and cationic groups enhancing membrane disruption .

However, bulky groups like adamantane () could hinder pharmacokinetics despite high yields .

Physicochemical Properties

Table 2: Molecular Characteristics
Compound Name Molecular Weight (g/mol) logP* Predicted Solubility Insights
N-(4-ethylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 306.36 ~3.2 Moderate aqueous solubility
N-cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 242.27 ~2.1 Higher solubility than aryl analogs
D-24851 402.84 ~4.5 Low solubility, requires formulation optimization

*logP estimated using fragment-based methods.

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